![molecular formula C8H13N B1604632 1H-Pyrrole, 2,5-diethyl- CAS No. 766-95-0](/img/structure/B1604632.png)
1H-Pyrrole, 2,5-diethyl-
Overview
Description
1H-Pyrrole, 2,5-diethyl- is a heterocyclic organic compound that contains a five-membered ring with two carbon atoms and one nitrogen atom. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
1H-Pyrrole, 2,5-diethyl- has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. This compound has been shown to exhibit anti-inflammatory, antifungal, and anticancer activities, making it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,5-diethyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that 1H-Pyrrole, 2,5-diethyl- can exert various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. This compound has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1H-Pyrrole, 2,5-diethyl- in lab experiments include its relatively simple synthesis method, its potential applications in drug discovery, and its unique properties that make it a valuable tool for studying various cellular processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1H-Pyrrole, 2,5-diethyl-, including the development of new synthetic methods, the identification of new biological targets, and the optimization of its pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific fields.
Conclusion
1H-Pyrrole, 2,5-diethyl- is a heterocyclic organic compound that has shown promising potential for various scientific applications. Its unique properties and potential applications make it a valuable tool for studying various cellular processes and for drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific fields.
properties
IUPAC Name |
2,5-diethyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-3-7-5-6-8(4-2)9-7/h5-6,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKZQBMEPDKJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227418 | |
Record name | 1H-Pyrrole, 2,5-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
766-95-0 | |
Record name | 2,5-Diethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole, 2,5-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole, 2,5-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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